molecular formula C7H8O3 B1294494 3-(2-Furyl)propanoic acid CAS No. 935-13-7

3-(2-Furyl)propanoic acid

Cat. No. B1294494
CAS RN: 935-13-7
M. Wt: 140.14 g/mol
InChI Key: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
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Description

3-(2-Furyl)propanoic acid is a compound that features a furan ring, a five-membered aromatic ring with oxygen, attached to a propanoic acid moiety. The furan ring is known for its presence in various bioactive compounds and pharmaceuticals, and modifications on this ring can lead to substances with interesting chemical and biological properties.

Synthesis Analysis

The synthesis of derivatives of 3-(2-Furyl)propanoic acid has been explored in several studies. For instance, the synthesis of (E)-3-(2-furyl) propenoic acid was achieved using phase transfer catalysis, starting from 2-furyl methanal and diacetyl oxide . Additionally, 3-(furyl)-3-(diethoxyphosphoryl)acrylates were synthesized from 2- and 3-furoyl phosphonates, indicating the versatility of the furan moiety in chemical reactions . Furthermore, the synthesis of 3-(tetrahydro-2'-furyl)propanoic acid derivatives has been reported, which upon exposure to trifluoroacetic anhydride, undergo intramolecular acylative ring-opening reactions to yield eight-membered lactones .

Molecular Structure Analysis

The molecular structure of (E)-3-(2-furyl) propenoic acid was characterized using UV, IR, and X-ray single crystal diffraction, revealing that the crystal belongs to the monoclinic system with a C2/c space group . This detailed analysis provides insight into the geometric configuration of the molecule, which is crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

3-(2-Furyl)propanoic acid and its derivatives participate in various chemical reactions. For example, 3-(furyl)-3-(diethoxyphosphoryl)acrylates react with nitromethane in a potassium fluoride-catalyzed addition to form 2-[(furyl)(diethoxyphosphoryl)methyl]-3-nitropropanoic acids . Additionally, 3-(2-furyl) 2-propene aldoxime complexes with 3d element dihalides have been synthesized, demonstrating the ability of the furan moiety to act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Furyl)propanoic acid derivatives are influenced by their molecular structure. For instance, the fungicidal activity of 3-phenyl-1-(2-furyl)propenone derivatives was investigated, showing that the presence of certain substituents on the furan ring can significantly affect biological activity . The conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were studied using NMR spectroscopy in different solvents, although no conformational preferences were identified . Moreover, the root growth-inhibitory activity of 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids was observed, indicating potential applications in agriculture .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Eight-Membered Lactones : 3-(Tetrahydro-2-furyl)propanoic acid derivatives have been used in the efficient synthesis of eight-membered lactones, a process involving intramolecular acylative ring-opening reactions (Ohi et al., 1999).

  • Friedel-Crafts Reaction : 3-(2-Furyl) propanoic acid derivatives were alkylated using cinnamyl and crotyl alcohols, demonstrating their utility in Friedel-Crafts reactions with acid zeolites as catalysts. This reaction was regioselective and chemoselective, showcasing the compound's versatility in organic synthesis (Algarra et al., 1995).

  • Cyclization Reactions : 3-(Tetrahydro-2-furyl)propanoic acid derivatives were involved in intramolecular acylative ring-switching reactions to produce butanolides, illustrating the compound's role in complex organic synthesis (Grayson et al., 2003).

Biological Activity Studies

  • Root Growth-Inhibitory Activity : Derivatives of 3-(2-Furyl)propanoic acid showed significant root growth-inhibitory activity towards rape seedlings, indicating potential applications in agrochemical research (Kitagawa et al., 2003).

Safety And Hazards

3-(2-Furyl)propanoic acid is classified as hazardous. It can cause skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for 3-(2-Furyl)propanoic acid could involve its sustainable synthesis from renewable resources such as carbohydrate-derived furfurals . This approach could potentially replace petroleum-based feedstocks in the organic chemical industries, leading to a transition from a petroeconomy to a sustainable bioeconomy .

properties

IUPAC Name

3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTJXJJMUFDQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239446
Record name 2-Furanpropionic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furyl)propanoic acid

CAS RN

935-13-7
Record name 2-Furanpropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanpropionic acid
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Record name 2-Furanpropionic acid
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Record name Furan-2-propionic acid
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Record name 2-FURANPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary biological activities of 3-(2-Furyl)propanoic acid and its derivatives reported in the literature?

A1: Research primarily focuses on the root growth-inhibitory activity of 3-(2-Furyl)propanoic acid derivatives. Studies have shown that certain derivatives, such as 2- and 3-(chloroacetylamino)-3-(2-furyl)propanoic acids, exhibit significant root growth inhibition in rape seedlings at low concentrations []. Other studies exploring N-substituted derivatives found potent inhibition in both rape and leek seedlings, particularly with N-(5-Bromo-2-thiazolyl)- and N-(4-chloro-2-benzothiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides []. These findings suggest potential herbicidal applications for this class of compounds. Additionally, some derivatives have shown promising antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus [, ].

Q2: How does the structure of 3-(2-Furyl)propanoic acid lend itself to modifications that can influence its biological activity?

A2: The structure of 3-(2-Furyl)propanoic acid, containing a furan ring and a propanoic acid side chain, provides multiple sites for chemical modification. Researchers have successfully synthesized various derivatives by introducing substituents on the furan ring, the alpha carbon of the propanoic acid, or the nitrogen of the amide group when present [, , , ]. These structural modifications significantly influence the root growth-inhibitory and antimicrobial activities of the resulting compounds. For instance, introducing bulky and halogenated aromatic substituents on the amide nitrogen led to increased potency against certain plant species [, ]. Further studies exploring structure-activity relationships are crucial for optimizing the biological activity and selectivity of these compounds.

Q3: Are there any studies investigating the potential environmental impact of 3-(2-Furyl)propanoic acid derivatives, especially considering their potential use as herbicides?

A3: While the provided research focuses on the synthesis and biological evaluation of 3-(2-Furyl)propanoic acid derivatives, information regarding their environmental impact and degradation is limited. Given the potential herbicidal applications of these compounds, investigating their ecotoxicological effects and persistence in the environment is crucial. Future research should address the potential risks associated with the use of these compounds and explore strategies for mitigating any negative environmental impacts. This could include studying their degradation pathways, bioaccumulation potential, and effects on non-target organisms.

Q4: What synthetic methods are commonly employed for preparing 3-(2-Furyl)propanoic acid and its derivatives?

A4: Several synthetic approaches have been reported for preparing 3-(2-Furyl)propanoic acid and its derivatives. One common method involves the condensation of 2-(bromomethyl)furan with diethyl acetamidomalonate, followed by hydrolysis to yield the desired product []. Another approach utilizes the reaction of 3-(furan-2-yl)propenoic acids or their esters with arenes in the presence of a strong Brønsted acid like triflic acid (TfOH), leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through a hydroarylation reaction [, ]. These methods highlight the versatility of 3-(2-Furyl)propanoic acid as a starting material for synthesizing diverse derivatives with potentially valuable biological activities.

Q5: Beyond traditional organic synthesis, have there been any explorations into enzymatic approaches for synthesizing 3-(2-Furyl)propanoic acid derivatives?

A5: While most research focuses on chemical synthesis, one study explored the enzymatic esterification and transesterification of 3-(furan-2-yl)propanoic acid and its ethyl ester using Pseudomonas cepacia lipase []. This research highlights the potential for employing biocatalytic approaches as a sustainable alternative for synthesizing 3-(2-furyl)propanoic acid derivatives. Further exploration of enzymatic methods could lead to milder reaction conditions, improved selectivity, and reduced environmental impact compared to traditional chemical synthesis.

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